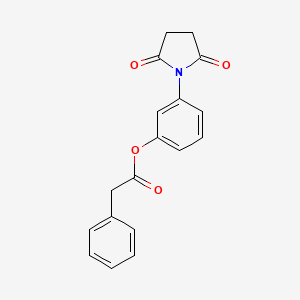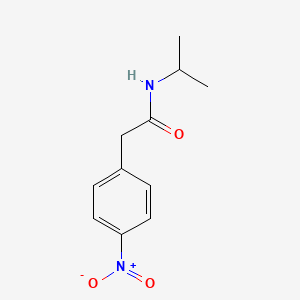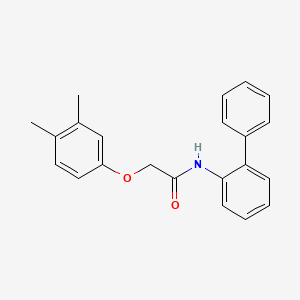![molecular formula C12H14N2O4S B5748917 1-[(2,5-dimethoxyphenyl)sulfonyl]-4-methyl-1H-imidazole](/img/structure/B5748917.png)
1-[(2,5-dimethoxyphenyl)sulfonyl]-4-methyl-1H-imidazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(2,5-dimethoxyphenyl)sulfonyl]-4-methyl-1H-imidazole, also known as DMSO-IM, is a chemical compound that has been widely used in scientific research for its unique properties. This compound is synthesized through a specific method and has been found to have various biochemical and physiological effects. In
Aplicaciones Científicas De Investigación
1-[(2,5-dimethoxyphenyl)sulfonyl]-4-methyl-1H-imidazole has been widely used in scientific research as a tool to study various biological processes. It has been found to inhibit the activity of protein kinase C (PKC), a key enzyme involved in many cellular processes. 1-[(2,5-dimethoxyphenyl)sulfonyl]-4-methyl-1H-imidazole has also been shown to inhibit the proliferation of cancer cells in vitro and in vivo, making it a potential anti-cancer drug candidate.
Mecanismo De Acción
The mechanism of action of 1-[(2,5-dimethoxyphenyl)sulfonyl]-4-methyl-1H-imidazole involves the inhibition of PKC activity. PKC is a family of serine/threonine kinases that play a key role in many cellular processes, including cell growth, differentiation, and apoptosis. 1-[(2,5-dimethoxyphenyl)sulfonyl]-4-methyl-1H-imidazole inhibits the activity of PKC by binding to the enzyme and preventing its activation.
Biochemical and Physiological Effects:
1-[(2,5-dimethoxyphenyl)sulfonyl]-4-methyl-1H-imidazole has been found to have various biochemical and physiological effects. It has been shown to inhibit the proliferation of cancer cells in vitro and in vivo, making it a potential anti-cancer drug candidate. 1-[(2,5-dimethoxyphenyl)sulfonyl]-4-methyl-1H-imidazole has also been found to induce apoptosis in cancer cells and to inhibit the migration and invasion of cancer cells. In addition, it has been shown to have anti-inflammatory and neuroprotective effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 1-[(2,5-dimethoxyphenyl)sulfonyl]-4-methyl-1H-imidazole in lab experiments is its ability to inhibit PKC activity. This makes it a valuable tool for studying the role of PKC in various biological processes. However, one limitation of using 1-[(2,5-dimethoxyphenyl)sulfonyl]-4-methyl-1H-imidazole is its potential toxicity, which can limit its use in certain experiments.
Direcciones Futuras
There are several future directions for research on 1-[(2,5-dimethoxyphenyl)sulfonyl]-4-methyl-1H-imidazole. One area of research is the development of 1-[(2,5-dimethoxyphenyl)sulfonyl]-4-methyl-1H-imidazole as an anti-cancer drug candidate. Further studies are needed to determine the efficacy and safety of this compound in vivo. Another area of research is the identification of other potential targets of 1-[(2,5-dimethoxyphenyl)sulfonyl]-4-methyl-1H-imidazole, beyond PKC. Finally, research is needed to further explore the anti-inflammatory and neuroprotective effects of 1-[(2,5-dimethoxyphenyl)sulfonyl]-4-methyl-1H-imidazole and to determine its potential use in the treatment of neurodegenerative diseases.
Métodos De Síntesis
The synthesis of 1-[(2,5-dimethoxyphenyl)sulfonyl]-4-methyl-1H-imidazole involves the reaction of 2,5-dimethoxyaniline with chlorosulfonic acid to form the corresponding sulfonic acid. This sulfonic acid is then reacted with potassium hydroxide and methyl iodide to form the potassium salt of 1-[(2,5-dimethoxyphenyl)sulfonyl]-4-methyl-1H-imidazole. The final product is obtained by acidification of the potassium salt.
Propiedades
IUPAC Name |
1-(2,5-dimethoxyphenyl)sulfonyl-4-methylimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O4S/c1-9-7-14(8-13-9)19(15,16)12-6-10(17-2)4-5-11(12)18-3/h4-8H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZBYKMHEUNXKST-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(C=N1)S(=O)(=O)C2=C(C=CC(=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-(4-bromophenyl)-5-[(4-methylphenoxy)methyl]-1H-tetrazole](/img/structure/B5748856.png)

![2-({[4-ethyl-5-(2-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5748869.png)


![methyl 3-[(2,4-dimethoxybenzoyl)amino]-2-thiophenecarboxylate](/img/structure/B5748894.png)



![2-[(3-methyl-5-isoxazolyl)methyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B5748925.png)
![2-[(3,4-dichlorophenyl)amino]-4,6-dimethylnicotinamide](/img/structure/B5748926.png)
![(2,4-dimethoxybenzyl)[3-(methylthio)phenyl]amine](/img/structure/B5748939.png)